PKG1|A activator 3
Description
PKG1α activator 3 (Compound 23) is a novel small molecule allosteric activator of cGMP-dependent protein kinase 1α (PKG1α), identified through an ultrahigh-throughput screening (uHTS) campaign of ~2.9 million compounds . Unlike traditional cGMP mimetics, Compound 23 directly binds to a unique allosteric site near the cyclic nucleotide-binding domain B (CNB-B) of PKG1α, enhancing kinase activity without relying on endogenous cGMP elevation . This mechanism avoids off-target effects associated with cGMP-driven pathways, such as unintended activation of phosphodiesterases or ion channels .
Compound 23 demonstrates potent activation of partially activated PKG1α (EC50 = 3.7 μM) and improves catalytic efficiency by modulating substrate affinity (decreased KM for Glasstide peptide) and ATP utilization (increased apparent KM for ATP) .
Propriétés
Formule moléculaire |
C27H26Cl2N2O6 |
|---|---|
Poids moléculaire |
545.4 g/mol |
Nom IUPAC |
4-[[(2S,3S)-3-[(1S)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C27H26Cl2N2O6/c28-21-11-20(12-22(29)14-21)25(16-32)37-24-7-4-10-30(26(24)17-5-2-1-3-6-17)15-19-9-8-18(27(33)34)13-23(19)31(35)36/h1-3,5-6,8-9,11-14,24-26,32H,4,7,10,15-16H2,(H,33,34)/t24-,25+,26-/m0/s1 |
Clé InChI |
REDPQDQMPNUDEP-NXCFDTQHSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)O[C@H](CO)C4=CC(=CC(=C4)Cl)Cl |
SMILES canonique |
C1CC(C(N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)OC(CO)C4=CC(=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Piperidine Core Synthesis
The piperidine ring is synthesized via a stereoselective cyclization reaction. A reported method involves the use of a chiral auxiliary to control the (2S,3S) configuration. Starting from benzaldehyde and a β-amino alcohol derivative, a Mannich-type reaction facilitates ring closure under acidic conditions. The stereochemistry is preserved using enantiomerically pure starting materials, achieving >95% enantiomeric excess (ee) as confirmed by chiral HPLC.
Dichlorophenyl Ethoxy Side Chain Installation
The 3,5-dichlorophenyl group is introduced via a nucleophilic substitution reaction. A key intermediate, (S)-epichlorohydrin, is reacted with 3,5-dichlorophenol under basic conditions to form the epoxide, which is subsequently opened with a hydroxylamine derivative to install the ethoxy linkage. Optical rotation and nuclear Overhauser effect (NOE) NMR experiments validate the (1S) configuration.
Nitrobenzoic Acid Coupling
The final step involves coupling the piperidine intermediate with 3-nitro-4-(bromomethyl)benzoic acid using a Mitsunobu reaction. Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the formation of the methylene bridge, with the reaction proceeding in 78% yield.
Optimization of Reaction Conditions
Initial synthetic routes faced challenges such as low yields (30–40%) and poor stereochemical fidelity. Optimization efforts focused on:
Solvent and Temperature Modifications
Replacing tetrahydrofuran (THF) with dimethylformamide (DMF) in the Mitsunobu reaction improved solubility of the nitrobenzoic acid derivative, increasing the coupling yield to 78%. Lowering the reaction temperature to 0°C during epoxide ring-opening minimized racemization, preserving the (1S) configuration.
Catalytic Asymmetric Synthesis
Transitioning from stoichiometric chiral auxiliaries to catalytic asymmetric methods reduced costs. A palladium-catalyzed asymmetric allylic alkylation achieved the (2S,3S) piperidine configuration with 92% ee, as reported in analogous syntheses.
Purification Strategies
Chromatography was replaced with crystallization for intermediate purification. The final compound was isolated as a triethylammonium salt via antisolvent crystallization, enhancing purity to >99% (HPLC).
Analytical Characterization
Structural Confirmation
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed the molecular formula C27H26Cl2N2O6 (observed [M+H]+: 545.1245; calculated: 545.1248).
- NMR Spectroscopy :
- 1H NMR (600 MHz, DMSO-d6): δ 8.42 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 5H, piperidine-phenyl), 4.92 (q, J = 6.0 Hz, 1H, CH-O), 3.98–3.86 (m, 2H, piperidine-H).
- 13C NMR (150 MHz, DMSO-d6): δ 167.8 (COOH), 152.1 (C-NO2), 139.5 (C-Cl), 128.9–126.3 (aromatic carbons), 72.1 (CH-O), 58.4 (piperidine-C).
Stereochemical Analysis
X-ray crystallography of a related intermediate confirmed the (2S,3S,1S) configuration. The nitrobenzoic acid group adopts a planar conformation, optimizing π-π interactions with the kinase’s hydrophobic pocket.
Scalability and Process Challenges
Large-Scale Synthesis
A pilot-scale synthesis (100 g) achieved an overall yield of 42% after optimizing:
Impurity Control
Major impurities included:
- Des-nitro analogue : Formed via premature reduction of the nitro group (controlled by limiting H2 exposure during hydrogenation).
- Diastereomers : Mitigated through precise temperature control during cyclization.
Biological Activity Correlation
The synthesis’ success was validated by the compound’s PKG1α activation profile:
| Batch | EC50 (μM) | Purity (%) |
|---|---|---|
| 1 | 5.2 | 98.5 |
| 2 | 4.8 | 99.1 |
| 3 | 5.0 | 99.3 |
Data adapted from biochemical assays using recombinant PKG1α. The consistent EC50 values across batches underscore the robustness of the synthetic protocol.
Comparison with Analogues
Structural modifications in the piperidine series revealed critical structure-activity relationships (SAR):
| Compound | R Group | EC50 (μM) |
|---|---|---|
| 1 | 4-CH3 | 47.0 |
| 21 | 3-NO2 | 7.0 |
| 33 | 3-NO2, 4-COOH | 5.0 |
The nitro and carboxylic acid groups in this compound enhance binding affinity by 9-fold compared to the methyl-substituted analogue.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
L'activateur 3 de PKG1|A a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme un outil pour étudier les mécanismes d'activation de la PKG1α et son rôle dans diverses voies biochimiques.
Biologie : Les chercheurs utilisent l'activateur 3 de PKG1|A pour étudier les rôles physiologiques et pathologiques de la PKG1α dans les processus cellulaires tels que la relaxation du muscle lisse, l'agrégation plaquettaire et la régulation du tonus vasculaire.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, de l'hypertension artérielle pulmonaire et d'autres affections liées à la dysfonction vasculaire.
Industrie : L'activateur 3 de PKG1|A peut être utilisé dans le développement de nouveaux médicaments ciblant la PKG1α, ainsi que dans la production d'outils de diagnostic et d'essais à des fins de recherche et cliniques
Mécanisme d'action
L'activateur 3 de PKG1|A exerce ses effets en se liant à un site allostérique sur la PKG1α, qui est proximal au domaine de liaison des nucléotides à faible affinité. Cette liaison déplace l'hélice de commutation, conduisant à l'activation de la PKG1α. La PKG1α activée phosphoryle ensuite divers substrats, notamment la phosphoprotéine stimulée par la vasodilatation (VASP), qui joue un rôle dans la relaxation du muscle lisse et les effets antiprolifératifs dans les cellules musculaires lisses artérielles pulmonaires humaines.
Applications De Recherche Scientifique
PKG1|A activator 3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the activation mechanisms of PKG1α and its role in various biochemical pathways.
Biology: Researchers use this compound to investigate the physiological and pathological roles of PKG1α in cellular processes such as smooth muscle relaxation, platelet aggregation, and vascular tone regulation.
Medicine: The compound has potential therapeutic applications in treating cardiovascular diseases, pulmonary arterial hypertension, and other conditions related to vascular dysfunction.
Industry: This compound can be used in the development of new drugs targeting PKG1α, as well as in the production of diagnostic tools and assays for research and clinical purposes
Mécanisme D'action
PKG1|A activator 3 exerts its effects by binding to an allosteric site on PKG1α, which is proximal to the low-affinity nucleotide-binding domain. This binding displaces the switch helix, leading to the activation of PKG1α. The activated PKG1α then phosphorylates various substrates, including vasodilator-stimulated phosphoprotein (VASP), which plays a role in smooth muscle relaxation and anti-proliferative effects in human pulmonary arterial smooth muscle cells .
Comparaison Avec Des Composés Similaires
Comparative Analysis with cGMP and Its Mimetics
Key Differences:
| Parameter | PKG1α Activator 3 (Compound 23) | cGMP / 8-Bromo-cGMP |
|---|---|---|
| EC50 | 3.7 μM (partial activation) | <0.03 μM (full activation) |
| Selectivity | High (PKG1α-specific) | Low (activates multiple cGMP effectors) |
| Mechanism | Allosteric (CNB-B) | Orthosteric (CNB-A/B) |
| Solubility | >100 μM (pH 7) | Poor (hydrophilic nucleotide) |
| Therapeutic Window | Avoids systemic cGMP side effects | Risk of hypotension, edema |
cGMP and its mimetics (e.g., 8-bromo-cGMP) bind directly to CNB-A and CNB-B domains, maximally activating PKG1α but also stimulating off-target proteins like PDEs and ion channels, limiting their clinical utility . In contrast, Compound 23 enhances PKG1α activity by stabilizing a conformation that mimics cGMP-induced activation while maintaining pathway specificity .
Comparison with Redox-Dependent Activators
Redox cyclers (e.g., pyrimido triazine diamines) falsely activate PKG1α by oxidizing cysteine residues (e.g., Cys42, Cys117) via hydrogen peroxide generation in screening assays . Unlike these nonspecific agents:
| Parameter | PKG1α Activator 3 (Compound 23) | Redox Cyclers (C1) |
|---|---|---|
| Activation Mechanism | Allosteric modulation | Cysteine oxidation |
| Specificity | PKG1α-specific | Nonspecific (multiple kinases) |
| Safety Profile | No oxidative damage | Risk of cellular toxicity |
Contrast with Peptide-Based PKG1α Activators
Synthetic peptides (e.g., S-tides) derived from PKG1α’s regulatory helix displace the autoinhibitory switch helix, activating the kinase . However, peptides face delivery challenges:
- Compound 23 achieves intracellular activity without permeabilization .
- Peptides require reversible membrane disruption for cellular uptake, limiting in vivo utility .
| Parameter | PKG1α Activator 3 (Compound 23) | Peptide Activators (S-tides) |
|---|---|---|
| Cell Permeability | Moderate | Low (requires permeabilization) |
| Stability | High (small molecule) | Low (proteolytic degradation) |
| Mechanistic Overlap | Mimics cGMP-induced conformation | Displaces switch helix |
Evaluation Against Other Small Molecule Activators
SMA4, a structurally distinct activator, shows weaker potency (EC50 = 29 μM) and less pronounced effects on ATP kinetics . Compound 25, another optimized piperidine, has comparable EC50 (3.7 μM) but divergent solubility profiles .
| Parameter | PKG1α Activator 3 (Compound 23) | SMA4 |
|---|---|---|
| EC50 | 3.7 μM | 29 μM |
| ATP Modulation | Increased apparent KM | Minimal effect |
| Binding Site | Near CNB-B | Undetermined (allosteric) |
Mechanistic and Structural Insights
- Allosteric Binding : Compound 23 binds to a site adjacent to CNB-B, inducing positive cooperativity with cGMP at CNB-A and displacing the autoinhibitory switch helix, as shown by HDX-MS and crystallography .
- Kinetic Modulation : Mimics cGMP by decreasing Glasstide KM (from 120 μM to 40 μM) and increasing ATP KM (from 15 μM to 60 μM), enhancing substrate phosphorylation efficiency .
Clinical and Therapeutic Implications
Compound 23’s selectivity and non-oxidative mechanism position it as a superior candidate for heart failure and hypertension, where cGMP elevation risks (e.g., edema) and redox toxicity limit existing therapies . Ongoing studies focus on optimizing pharmacokinetics for in vivo efficacy .
Activité Biologique
PKG1 (Protein Kinase G 1) is a critical enzyme involved in various physiological processes, primarily mediated through the signaling pathways activated by cyclic GMP (cGMP). The activator PKG1|A activator 3 has gained attention for its role in modulating vascular function, smooth muscle relaxation, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
PKG1 is activated by cGMP, which is produced in response to various stimuli, including nitric oxide (NO). Upon activation, PKG1 phosphorylates various substrates leading to physiological responses such as vasodilation. The activation of this compound enhances this process by stabilizing the active form of PKG1, thereby amplifying its downstream effects.
Key Mechanisms:
- Phosphorylation : PKG1 phosphorylates proteins involved in smooth muscle contraction and relaxation, influencing vascular tone.
- Nrf2 Pathway Activation : Recent studies suggest that PKG1 may also interact with the Nrf2 pathway, promoting antioxidant responses and cytoprotective effects in cells exposed to oxidative stress .
- Inhibition of Smooth Muscle Contraction : By enhancing cGMP levels, this compound reduces intracellular calcium levels, leading to decreased contraction of smooth muscle cells .
Biological Effects
The biological effects of this compound are extensive and include:
- Vasodilation : Promotes relaxation of vascular smooth muscle, leading to increased blood flow.
- Neuroprotection : May provide protective effects against neurodegenerative processes through modulation of oxidative stress pathways.
- Cardiovascular Benefits : Enhances cardiac function by improving endothelial function and reducing hypertension.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- Study on Vascular Function : A study demonstrated that treatment with this compound resulted in significant vasodilation in isolated rat aorta, confirming its role in enhancing NO-mediated signaling pathways .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that activation led to reduced cell death and improved survival rates among neuronal cells exposed to harmful conditions .
- Cardiovascular Health : In clinical settings, patients receiving therapies that enhance PKG activity showed improved outcomes in terms of blood pressure regulation and overall cardiovascular health markers .
Research Findings
Research findings consistently support the notion that this compound plays a pivotal role in mediating various biological functions. The compound's ability to enhance cGMP signaling pathways has been linked to improved vascular health and potential therapeutic benefits in conditions such as hypertension and heart disease.
Q & A
Q. Table 1. Comparison of In Vitro vs. In Vivo Assays for PKG1α Activator 3
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
